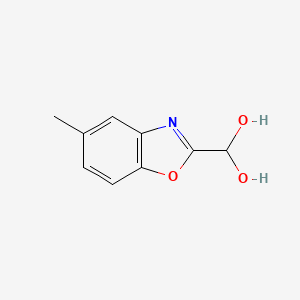

(5-Methyl-benzooxazol-2-YL)-methanediol

Description

(5-Methyl-benzooxazol-2-YL)-methanediol is a hybrid compound combining a benzoxazole scaffold with a geminal diol (methanediol) moiety. The benzoxazole core (a fused benzene and oxazole ring) is substituted with a methyl group at the 5th position and a methanediol group (-CH(OH)₂) at the 2nd position.

Methanediol (CH₂(OH)₂): The simplest geminal diol, methanediol, is a formaldehyde hydrate formed in aqueous solutions (40% formalin) . It is thermodynamically unstable, prone to dehydration to formaldehyde (HCHO) and water, but critical in atmospheric chemistry as a precursor to formic acid (HCOOH) via gas-phase oxidation . Its synthesis was achieved in 2021 via low-temperature ices, confirming gas-phase stability under specific conditions .

Benzoxazole Derivatives: Benzoxazole-containing compounds are pharmacologically significant, exhibiting anti-inflammatory, antimicrobial, and antitumor activities . For example, ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl acetate derivatives are synthesized via condensation and cyclization reactions, highlighting the versatility of benzoxazole in drug design .

The combination of a methanediol group with a methyl-substituted benzoxazole may confer unique solubility, reactivity, or bioactivity, though empirical data on this compound remain scarce.

Properties

IUPAC Name |

(5-methyl-1,3-benzoxazol-2-yl)methanediol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-5-2-3-7-6(4-5)10-8(13-7)9(11)12/h2-4,9,11-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVMFAWFWRURQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-benzooxazol-2-YL)-methanediol typically involves the cyclization of 2-amino-5-methylphenol with formic acid or its derivatives. The reaction conditions include heating the mixture under reflux to facilitate the formation of the benzoxazole ring.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction parameters and improved safety compared to batch processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

(5-Methyl-benzooxazol-2-YL)-methanediol: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives, often using oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols, typically using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid

Reduction: Lithium aluminum hydride, hydrogenation catalysts

Substitution: Halogenating agents, strong bases or acids

Major Products Formed:

Oxidation: 5-Methyl-benzooxazol-2-one

Reduction: 5-Methyl-benzooxazol-2-amine

Substitution: Halogenated derivatives, alkylated products

Scientific Research Applications

(5-Methyl-benzooxazol-2-YL)-methanediol: has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential antimicrobial and antifungal properties, making it a candidate for developing new treatments for infections.

Medicine: Research has explored its use in drug design, particularly for targeting specific biological pathways involved in diseases.

Industry: Its unique chemical properties make it useful in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which (5-Methyl-benzooxazol-2-YL)-methanediol exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to the death of the microorganism. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Thermodynamic Properties

Key Differences :

- Stability : Methanediol’s instability contrasts with the aromatic benzoxazole core, which may stabilize the hybrid compound. Benzoxazole derivatives (e.g., tetrazole-linked analogs) are isolated as solids, suggesting robustness .

- Solubility : Methanediol is highly water-soluble, while benzoxazole’s aromaticity may reduce solubility unless balanced by polar groups .

Stability and Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.